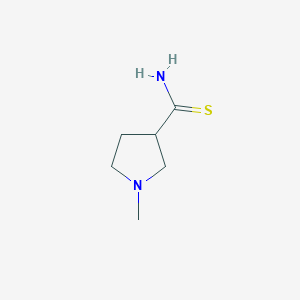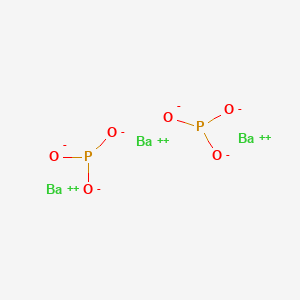
Bariumphosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bariumphosphite is an inorganic compound composed of barium and phosphite ions It is a white crystalline solid that is relatively insoluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
Bariumphosphite can be synthesized through several methods. One common method involves the reaction of barium chloride with sodium phosphite in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution: [ \text{BaCl}_2 + 2\text{Na}_2\text{HPO}_3 \rightarrow \text{Ba}(\text{HPO}_3)_2 + 2\text{NaCl} ]
Another method involves the reaction of barium hydroxide with phosphorous acid: [ \text{Ba}(\text{OH})_2 + 2\text{H}_3\text{PO}_3 \rightarrow \text{Ba}(\text{HPO}_3)_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the same principles as the laboratory methods. The reactions are carried out in large reactors, and the product is filtered, washed, and dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Bariumphosphite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions to form elemental phosphorus and barium.
Substitution: this compound can participate in substitution reactions where the phosphite ion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reactions: These reactions often require the presence of strong acids or bases to facilitate the exchange of ions.
Major Products Formed
Oxidation: Barium phosphate
Reduction: Elemental phosphorus and barium
Substitution: Various barium salts depending on the substituting anion
Scientific Research Applications
Bariumphosphite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: this compound is used in studies involving phosphite metabolism and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glasses and ceramics due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bariumphosphite involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes involved in phosphate metabolism, leading to altered cellular functions. In industrial applications, its chemical stability and reactivity make it a valuable component in the production of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Barium Phosphate: Similar in composition but differs in the oxidation state of phosphorus.
Barium Sulfate: Used as a contrast agent in medical imaging, but has different chemical properties.
Barium Carbonate: Used in ceramics and glass production, but with different reactivity.
Uniqueness
Bariumphosphite is unique due to its specific reactivity and applications in various fields. Its ability to undergo oxidation and reduction reactions makes it versatile for chemical synthesis. Additionally, its potential use in medical and industrial applications highlights its importance.
Properties
Molecular Formula |
Ba3O6P2 |
|---|---|
Molecular Weight |
569.9 g/mol |
IUPAC Name |
barium(2+);diphosphite |
InChI |
InChI=1S/3Ba.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
InChI Key |
FAARTQSZKSBAOS-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


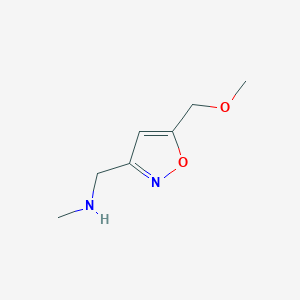
![[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenyl] hydrogen sulfate](/img/structure/B12853839.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12853853.png)


![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
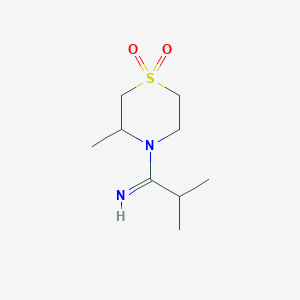

![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
![6-(3-Chlorophenyl)-8-(4-methylbenzoyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B12853884.png)
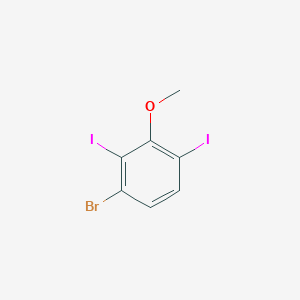
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
